N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421499-92-4
VCID: VC11902726
InChI: InChI=1S/C17H24N4O4S/c1-20-12-14(15-4-3-11-25-15)19-16(20)5-8-18-17(22)13-6-9-21(10-7-13)26(2,23)24/h3-4,11-13H,5-10H2,1-2H3,(H,18,22)
SMILES: CN1C=C(N=C1CCNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=CO3
Molecular Formula: C17H24N4O4S
Molecular Weight: 380.5 g/mol

N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide

CAS No.: 1421499-92-4

Cat. No.: VC11902726

Molecular Formula: C17H24N4O4S

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide - 1421499-92-4

Specification

CAS No. 1421499-92-4
Molecular Formula C17H24N4O4S
Molecular Weight 380.5 g/mol
IUPAC Name N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C17H24N4O4S/c1-20-12-14(15-4-3-11-25-15)19-16(20)5-8-18-17(22)13-6-9-21(10-7-13)26(2,23)24/h3-4,11-13H,5-10H2,1-2H3,(H,18,22)
Standard InChI Key QKXBTUBJOXFMRA-UHFFFAOYSA-N
SMILES CN1C=C(N=C1CCNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=CO3
Canonical SMILES CN1C=C(N=C1CCNC(=O)C2CCN(CC2)S(=O)(=O)C)C3=CC=CO3

Introduction

The compound N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide represents a complex organic molecule that integrates multiple functional groups, including a furan ring, an imidazole core, and a piperidine scaffold. Such structures are often explored for their potential biological activities, including pharmacological and biochemical applications. This article provides a detailed examination of its chemical structure, synthesis, properties, and potential applications.

Synthesis

The synthesis of compounds like N-{2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl}-1-methanesulfonylpiperidine involves multi-step organic reactions. A typical pathway includes:

  • Functionalization of the imidazole core, introducing the furan substituent at position 4.

  • Coupling with a piperidine derivative through an ethylene linker.

  • Incorporation of the methanesulfonyl group via sulfonation chemistry.

Biological Relevance and Applications

4.1 Pharmacological Potential
Compounds containing imidazole and furan moieties are frequently investigated for their:

  • Antimicrobial properties (against bacteria and fungi).

  • Anticancer activity due to their ability to interact with DNA or enzymes.

4.2 Drug-Like Properties
Preliminary computational models suggest that this compound may exhibit favorable drug-like properties:

  • High solubility due to the sulfonamide group.

  • Structural stability provided by the piperidine ring.

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